

Unveiling the Spectroscopic Signature of Trigonosin F: A Technical Guide

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Compound of Interest

Compound Name: *Trigonosin F*

Cat. No.: *B15595101*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Trigonosin F**, a guanidine alkaloid isolated from the seeds of *Trigonella foenum-graecum*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the initial structure elucidation studies.

Spectroscopic Data

The structural characterization of **Trigonosin F** was achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Trigonosin F**.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula
HR-FABMS (positive)	[M+H] ⁺ 343.1882	C ₁₅ H ₂₆ N ₄ O ₄

Nuclear Magnetic Resonance (NMR) Spectroscopy

The intricate structure of **Trigonosin F** was elucidated using a suite of one- and two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical

shifts, recorded in Pyridine-d₅.

Table 2: ¹H NMR Spectroscopic Data for **Trigonosin F** (Pyridine-d₅)

Position	δH (ppm)	Multiplicity	J (Hz)
2	4.88	ddd	9.0, 5.5, 4.0
3	2.54	m	
2.30	m		
4	4.60	dd	8.5, 4.0
5	1.83	m	
6	1.83	m	
1.55	m		
7	3.65	m	
3.48	m		
8	4.43	br s	
1'-OH	9.28	br s	
2'-OH	9.28	br s	
3'-OH	9.28	br s	
4'-OH	9.28	br s	
1'	5.38	d	5.0
2'	4.48	t	5.0
3'	4.43	br s	
4'	4.43	br s	
5'	4.07	m	
3.98	dd	11.0, 5.5	
Me-5	1.18	d	7.0

Table 3: ^{13}C NMR Spectroscopic Data for **Trigonosin F** (Pyridine- d_5)

Position	δC (ppm)	Type
2	56.4	CH
3	31.8	CH_2
4	70.2	CH
5	37.9	CH
6	31.5	CH_2
7	41.8	CH_2
8	158.4	C
1'	91.9	CH
2'	79.1	CH
3'	78.4	CH
4'	71.8	CH
5'	62.9	CH_2
Me-5	18.2	CH_3

Experimental Protocols

The acquisition of the spectroscopic data for **Trigonosin F** followed established methodologies in natural product chemistry.

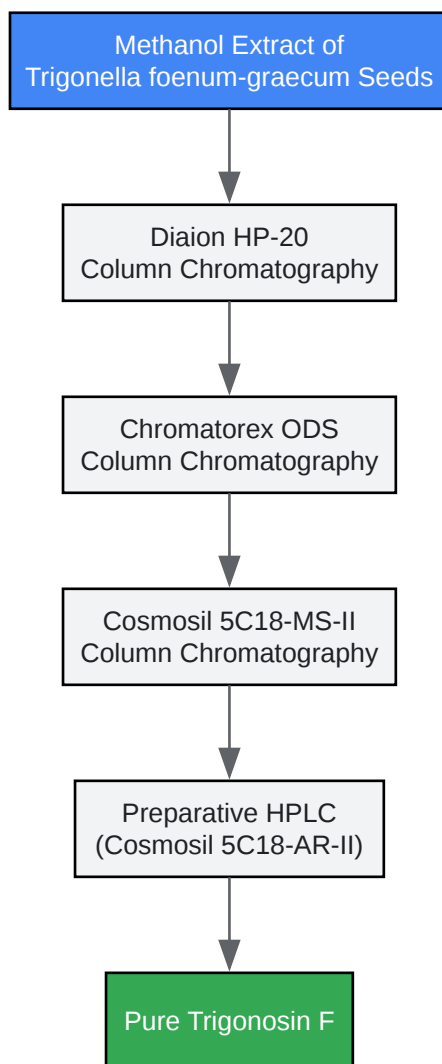
Isolation of Trigonosin F

Trigonosin F was isolated from the methanol extract of the seeds of *Trigonella foenum-graecum*. The isolation procedure involved a series of chromatographic techniques, including:

- Diaion HP-20 column chromatography with a stepwise gradient of water and methanol.
- Chromatorex ODS column chromatography with a methanol-water gradient.

- Cosmosil 5C18-MS-II column chromatography with a methanol-water gradient.
- Preparative High-Performance Liquid Chromatography (HPLC) on a Cosmosil 5C18-AR-II column with a methanol-water mobile phase.

The workflow for the isolation of **Trigonosin F** can be visualized as follows:



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Fig. 1: Isolation workflow for **Trigonosin F**.

Spectroscopic Analysis

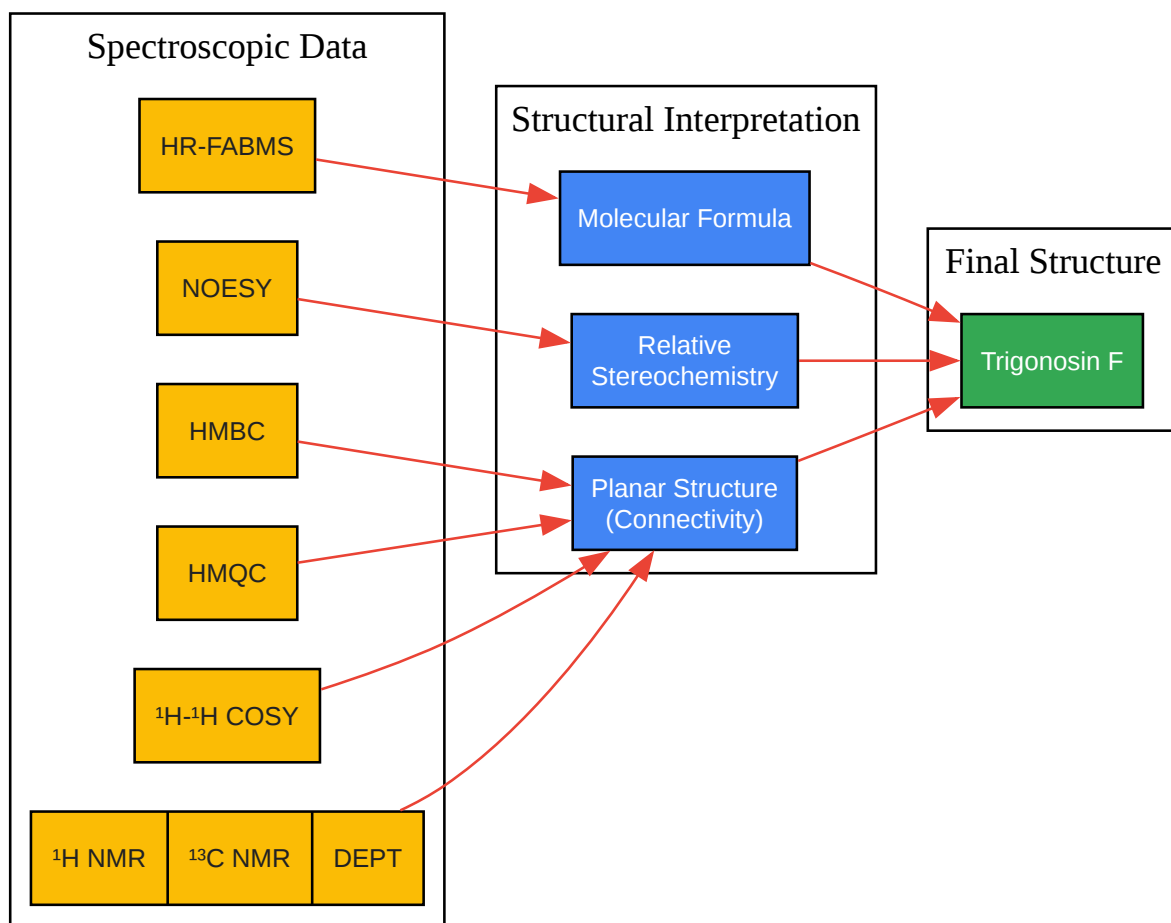
- NMR Spectra: ^1H and ^{13}C NMR spectra were recorded on a Varian UNITY-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent signals

(Pyridine- d_5 : δ H 8.71, 7.55, 7.19; δ C 149.8, 135.5, 123.5).

- Mass Spectra: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-SX 102A mass spectrometer.

Logical Relationships in Structure Elucidation

The determination of the planar structure and relative stereochemistry of **Trigonosin F** relied on the interpretation of various 2D NMR experiments. The key correlations are depicted in the following diagram:



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- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Trigonosin F: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15595101#spectroscopic-data-for-trigonosin-f-nmr-ms>]

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